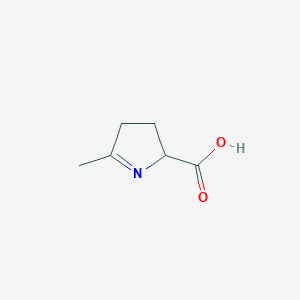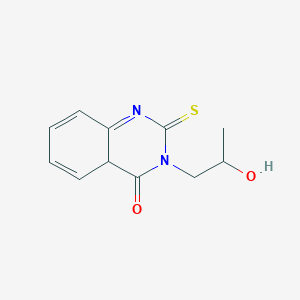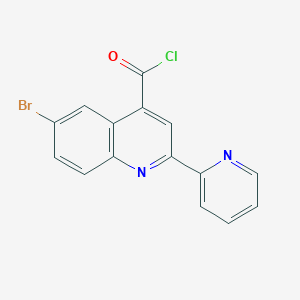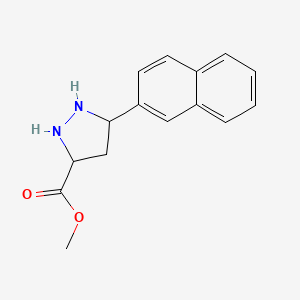
Pt (N H3)2 (N O3)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamminebis(nitrato-O)platinum, also known as cis-Diamminedinitratoplatinum(II), is a platinum-based coordination compound with the molecular formula H₄N₄O₆Pt. It is characterized by the presence of two ammine (NH₃) ligands and two nitrato (NO₃) ligands coordinated to a central platinum atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diamminebis(nitrato-O)platinum can be synthesized through the reaction of platinum(II) chloride with ammonium nitrate in the presence of ammonia. The reaction typically proceeds as follows:
PtCl2+2NH3+2NH4NO3→Pt(NH3)2(NO3)2+2NH4Cl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of diamminebis(nitrato-O)platinum involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the final product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Diamminebis(nitrato-O)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form platinum(0) or other lower oxidation state complexes.
Substitution: The nitrato ligands can be substituted by other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic medium.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Halide salts (e.g., sodium chloride) in aqueous or organic solvents.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum(0) or lower oxidation state complexes.
Substitution: Halide-substituted platinum complexes.
Scientific Research Applications
Diamminebis(nitrato-O)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential anticancer agent due to its ability to interact with DNA and inhibit cell division.
Industry: Utilized in the preparation of platinum-based catalysts for industrial processes
Mechanism of Action
The mechanism of action of diamminebis(nitrato-O)platinum involves its interaction with cellular components, particularly DNA. The compound binds to the N7 position of purine bases in DNA, forming intra- and inter-strand crosslinks. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of reactive oxygen species also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Cis-diamminedichloroplatinum(II), widely used as an anticancer drug.
Carboplatin: Cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.
Oxaliplatin: Trans-l-1,2-diaminocyclohexane oxalato platinum(II), another platinum-based anticancer drug
Uniqueness
Diamminebis(nitrato-O)platinum is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin, which has chloride ligands, diamminebis(nitrato-O)platinum has nitrato ligands, affecting its reactivity and interaction with biological molecules .
Properties
Molecular Formula |
H4N4O6Pt |
|---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
azanide;platinum(4+);dinitrate |
InChI |
InChI=1S/2NO3.2H2N.Pt/c2*2-1(3)4;;;/h;;2*1H2;/q4*-1;+4 |
InChI Key |
ZTAXCCAEQXGMOM-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)



![Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)

![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)


